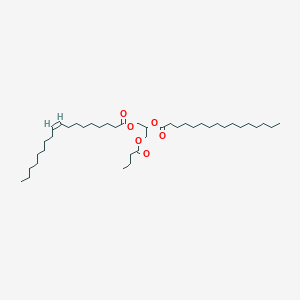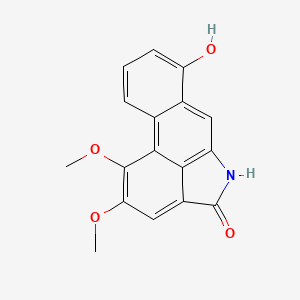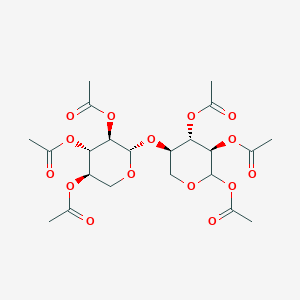
4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate; (3R,4S,5R)-5-(((2S,3R,4S,5R)-3,4,5-Triacetoxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate; (3R,4S,5R)-5-(((2S,3R,4S,5R)-3,4,5-Triacetoxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl Triacetate is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups and xylopyranosyl units, which are common in the synthesis of oligosaccharides and polysaccharides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the acetylation of xylopyranose units. The process may include:
Protection of Hydroxyl Groups: Using protecting groups to prevent unwanted reactions.
Glycosylation: Formation of glycosidic bonds between xylopyranose units.
Acetylation: Introduction of acetyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production may involve large-scale acetylation and glycosylation processes, utilizing automated reactors and stringent quality control measures to ensure purity and consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert acetyl groups to hydroxyl groups.
Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Carbohydrates: Used as intermediates in the synthesis of oligosaccharides and polysaccharides.
Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.
Biology
Cell Surface Interactions: Studied for its role in cell surface interactions and signaling.
Enzyme Substrates: Used as substrates for glycosidases and glycosyltransferases.
Medicine
Drug Delivery: Potential use in targeted drug delivery systems.
Vaccine Development: Studied for its role in the development of carbohydrate-based vaccines.
Industry
Food Industry: Used as a sweetener or stabilizer.
Cosmetics: Incorporated in formulations for its moisturizing properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The acetyl groups and glycosidic bonds play a crucial role in these interactions, influencing the compound’s stability, solubility, and reactivity.
類似化合物との比較
Similar Compounds
- 4-O-(2,3,4-Tri-O-acetyl-beta-D-glucopyranosyl)-D-glucopyranose Triacetate
- 4-O-(2,3,4-Tri-O-acetyl-beta-D-galactopyranosyl)-D-galactopyranose Triacetate
Uniqueness
The unique combination of xylopyranosyl units and multiple acetyl groups distinguishes this compound from other carbohydrate derivatives. Its specific structure allows for unique interactions and applications in various fields.
特性
分子式 |
C22H30O15 |
|---|---|
分子量 |
534.5 g/mol |
IUPAC名 |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C22H30O15/c1-9(23)31-15-7-30-22(20(35-13(5)27)17(15)32-10(2)24)37-16-8-29-21(36-14(6)28)19(34-12(4)26)18(16)33-11(3)25/h15-22H,7-8H2,1-6H3/t15-,16-,17+,18+,19-,20-,21?,22+/m1/s1 |
InChIキー |
USXJUXMLGWBRHW-AAYBUQPESA-N |
異性体SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2COC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


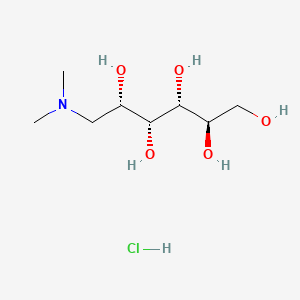
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
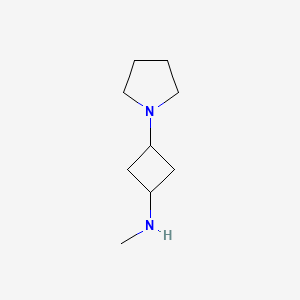
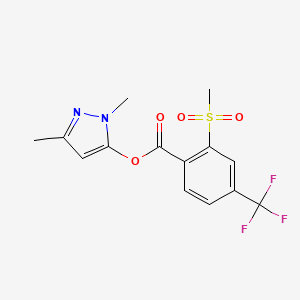


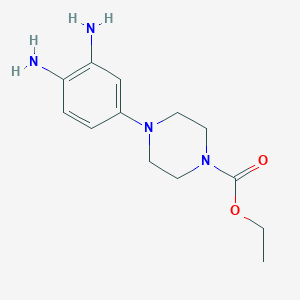
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
